molecular formula C11H13BrClNO B2886651 N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide CAS No. 940734-78-1

N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide

Cat. No.: B2886651
CAS No.: 940734-78-1
M. Wt: 290.59
InChI Key: XVKWOTSDGKQQDX-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

The synthesis and application of this compound emerged from broader investigations into α-haloamides, a class of compounds recognized for their electrophilic α-carbon centers and versatility in bond-forming reactions. Early studies on α-haloamides focused on their role in nucleophilic substitutions and radical-mediated transformations, with chloro- and bromo-substituted derivatives gaining attention due to their balanced reactivity and stability. The specific integration of a 4-bromo-2-methylphenyl group into a chlorobutanamide framework, as seen in this compound, reflects a strategic shift toward modular scaffolds capable of accommodating diverse functional groups.

Commercial availability of this compound (CAS 940734-78-1) by 2024 marked a pivotal milestone, enabling systematic exploration of its physicochemical properties and synthetic potential. Prior to this, analogous compounds such as N-(4-Bromo-2-methylphenyl)acetamide (PubChem CID 222277) provided foundational insights into the electronic effects of bromine substitution on amide resonance and aromatic ring activation. The evolution from simpler acetamide derivatives to the more complex chlorobutanamide structure underscores efforts to optimize steric and electronic parameters for targeted applications in chemical biology.

Significance as a Molecular Scaffold in Chemical Biology

This compound exemplifies the “build–couple–transform” paradigm in lead-like library synthesis, where its core structure serves as a template for diversification. The compound’s chlorobutanamide chain offers a flexible aliphatic region amenable to cyclization, reduction, or cross-coupling, while the brominated aryl group provides a handle for Suzuki-Miyaura or Ullmann-type couplings. This duality enables the generation of structurally diverse derivatives, as demonstrated in recent libraries targeting kinase inhibitors such as CDK2.

A comparative analysis of related scaffolds highlights its unique advantages:

Property This compound N-(4-Bromo-2-methylphenyl)acetamide 2-(4-Bromopyridin-2-yl)-4-chlorobutanamide
Molecular Formula C₁₁H₁₃BrClNO C₉H₁₀BrNO C₉H₁₀BrClN₂O
Molecular Weight (g/mol) 314.59 244.09 277.54
Halogen Positions 4-Bromo (aryl), 4-Chloro (aliphatic) 4-Bromo (aryl) 4-Bromo (pyridyl), 4-Chloro (aliphatic)
Synthetic Flexibility High (dual functionalization sites) Moderate (single halogen site) High (heteroaromatic diversity)

The extended aliphatic chain in this compound enhances conformational flexibility compared to rigid acetamide or pyridyl analogs, facilitating interactions with biomolecular targets requiring induced-fit binding.

Research Framework within Halogenated Amide Chemistry

Halogenated amides occupy a critical niche in organic synthesis due to their dual roles as electrophiles and hydrogen-bond donors. The α-chloro group in this compound participates in stereoselective transformations, such as enzyme-catalyzed kinetic resolutions documented for related α-bromoamides. Haloalkane dehalogenases, for instance, exhibit enantioselectivity toward α-haloamides, enabling dynamic kinetic resolutions that yield chiral hydroxyamides with >95% enantiomeric excess.

The bromine atom on the aryl ring further modulates electronic density, directing electrophilic aromatic substitutions toward specific positions. Computational studies on analogous systems reveal that bromine’s inductive effects stabilize transition states in palladium-catalyzed C–H activation reactions, a feature potentially exploitable in designing cross-coupling protocols for this compound. Recent advances in metallated deprotonative processes (CMD) suggest avenues for β-lactam synthesis via intramolecular C–H functionalization, though this remains unexplored for this compound.

Theoretical Importance in Structure-Based Design

The molecular architecture of this compound aligns with computational models emphasizing preorganization and shape-persistence in supramolecular assemblies. Density functional theory (DFT) calculations on similar amide cages predict that the chlorobutanamide chain’s flexibility allows adaptive conformational changes during host-guest interactions, while the brominated aryl group contributes to π-stacking stabilization. These insights inform its potential use in self-assembled cages for molecular recognition or catalysis.

In structure-based drug design, the compound’s pharmacophoric features—a halogenated aromatic system and a polar amide linkage—mimic motifs found in kinase inhibitors and GPCR modulators. Molecular docking simulations with CDK2, a target explored in recent high-throughput screens, suggest favorable binding poses mediated by halogen bonding between the bromine atom and proximal carbonyl oxygen residues. Further optimization could involve substituent tuning at the 4-chloro position to enhance target affinity while maintaining metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-chlorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-8-7-9(12)4-5-10(8)14-11(15)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKWOTSDGKQQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide typically involves the reaction of 4-bromo-2-methylaniline with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms may play a role in the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide with six structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
This compound (Target) C₁₁H₁₃BrClNO 298.59 4-Bromo-2-methylphenyl, 4-chlorobutanamide Combines halogenated aryl and aliphatic chains; potential for diverse interactions.
2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide C₁₀H₁₀BrClNO₂ 296.55 4-Chlorophenyl, bromo-methylpropanamide Shorter aliphatic chain (propanamide) with branched methyl group; may affect crystallinity.
N-(4-Bromo-3-chlorophenyl)-4-fluorobenzamide C₁₃H₈BrClFNO 328.56 4-Bromo-3-chlorophenyl, 4-fluorobenzamide Benzamide core with multiple halogens; fluorination enhances electronegativity.
N-[5-Bromo-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-chlorobutanamide C₁₄H₁₃BrClN₂OS 379.69 Thiazole ring, 4-chlorobutanamide, 4-methylphenyl Heterocyclic thiazole introduces π-π interactions; higher molecular complexity.
N-(2-Acetylphenyl)-4-chlorobutanamide C₁₂H₁₄ClNO₂ 247.70 2-Acetylphenyl, 4-chlorobutanamide Acetyl group increases electron-withdrawing effects; alters solubility.
6-(4-Bromo-2-methylphenyl)-N,N-dimethylpyrimidine-4-amine (Compound 25b) C₁₂H₁₃BrN₄ 292.16 Pyrimidine ring, 4-bromo-2-methylphenyl, dimethylamine Aromatic heterocycle (pyrimidine) with basic amine; distinct from amide functionality.

Key Observations

Branched chains (e.g., 2-methylpropanamide in ) may reduce crystallinity compared to linear chains.

Halogen Substitution Patterns: The 4-bromo-2-methylphenyl group in the target compound contrasts with the 4-bromo-3-chlorophenyl group in ’s benzamide derivative. The latter’s additional chlorine may enhance steric hindrance and alter binding interactions .

Heterocyclic vs. Aromatic Cores :

  • Thiazole () and pyrimidine () rings introduce nitrogen atoms, enabling hydrogen bonding and π-stacking, which are absent in the target compound’s purely aromatic system .

Functional Group Effects :

  • The acetyl group in ’s analog increases electron-withdrawing effects, which could influence reaction kinetics compared to the target’s methyl group .

Biological Activity

N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a bromine atom on the phenyl ring and a chlorine atom on the butanamide chain. The synthesis typically involves the reaction of 4-bromo-2-methylaniline with 4-chlorobutyryl chloride , often in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This process is usually conducted at room temperature for several hours to ensure complete conversion.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Various studies have demonstrated its effectiveness against both bacterial (Gram-positive and Gram-negative) and fungal species. For instance, a study employed a turbidimetric method to evaluate its in vitro antimicrobial activity, revealing promising results against several pathogens .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and binding affinity, potentially influencing its pharmacological properties. The exact mechanisms may vary depending on the biological context, but they generally involve interference with cellular processes in microorganisms .

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against various microbial strains. The results indicated a significant reduction in microbial growth, suggesting its potential as an effective antimicrobial agent .
  • Therapeutic Applications : Preliminary investigations into the therapeutic effects of this compound have highlighted its potential anti-inflammatory and analgesic properties, making it a candidate for further research in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity Type Description Findings
AntimicrobialActivity against bacteria and fungiEffective against Gram-positive/negative strains
Anti-inflammatoryPotential therapeutic applicationsSuggested efficacy in reducing inflammation
Mechanism of ActionInteraction with biological targetsEnhanced reactivity due to halogen substituents

Q & A

Basic Question

  • Light Sensitivity : The bromine and chlorine substituents increase susceptibility to photodegradation. Store in amber vials at –20°C under inert gas (argon/nitrogen) .
  • Hydrolytic Stability : The amide bond is prone to hydrolysis in acidic/basic conditions. Use anhydrous solvents for experimental workflows .
  • Thermal Decomposition : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Avoid prolonged heating above 100°C .

How do halogen substitutions (Br, Cl) affect its reactivity in nucleophilic substitution reactions?

Advanced Question

  • Electronic Effects : The electron-withdrawing bromine (para to the amide) polarizes the aromatic ring, directing electrophilic attacks to the ortho position. Chlorine in the butanamide chain enhances electrophilicity at the carbonyl carbon .
  • Nucleophilic Displacement : Bromine’s leaving-group ability facilitates Suzuki-Miyaura coupling (e.g., with arylboronic acids) under Pd catalysis. Chlorine substitution in the aliphatic chain may require harsher conditions (e.g., KI/DMF at 80°C) .
  • Competitive Pathways : Competing elimination (e.g., dehydrohalogenation) can occur if steric hindrance is high. Monitor via GC-MS or in situ IR .

What experimental strategies resolve contradictions in spectroscopic data?

Advanced Question

  • Cross-Validation : Combine NMR with Fourier-transform infrared spectroscopy (FTIR) to confirm carbonyl (C=O) stretching (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational spectra for comparison .
  • Isotopic Labeling : Use deuterated analogs (e.g., DMF-d₇ as solvent) to simplify ¹H NMR interpretation in crowded regions .

How can researchers investigate its enzyme inhibition mechanisms?

Advanced Question

  • Kinetic Assays : Use fluorogenic substrates (e.g., dansyl-labeled peptides) to measure inhibition constants (Kᵢ) for target enzymes like cyclooxygenase (COX). Pre-incubate the compound with the enzyme to assess time-dependent inhibition .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites. Compare with mutagenesis data (e.g., COX-1 Tyr355Ala mutants) to validate interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. non-competitive inhibition .

What analytical methods are suitable for studying its metabolic degradation pathways?

Advanced Question

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS (Q-TOF) to identify hydroxylation or dehalogenation products .
  • Stable Isotope Tracing : Use ¹³C-labeled analogs to track metabolic intermediates in cell cultures .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

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